molecular formula C8H11ClN2O2 B13589427 (2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride

(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride

Cat. No.: B13589427
M. Wt: 202.64 g/mol
InChI Key: NMZHVFMLZQMANM-CDQVLDCRSA-N
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Description

(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride is a chemical compound characterized by the presence of a pyrazole ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride typically involves the condensation of a pyrazole derivative with a butanoic acid precursor under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1,3-Dimethyl-1H-pyrazol-4-yl)acrylic acid: Similar in structure but with different substituents on the pyrazole ring.

    5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives: Share the pyrazole core but differ in the attached functional groups.

Uniqueness

(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride is unique due to its specific combination of the pyrazole ring and butanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

(2E)-2-(1H-pyrazol-4-ylmethylidene)butanoic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-2-7(8(11)12)3-6-4-9-10-5-6;/h3-5H,2H2,1H3,(H,9,10)(H,11,12);1H/b7-3+;

InChI Key

NMZHVFMLZQMANM-CDQVLDCRSA-N

Isomeric SMILES

CC/C(=C\C1=CNN=C1)/C(=O)O.Cl

Canonical SMILES

CCC(=CC1=CNN=C1)C(=O)O.Cl

Origin of Product

United States

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